

cariporide in coronary artery bypass graft surgery CABG

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Cariporide in CABG Surgery: A Research Synopsis

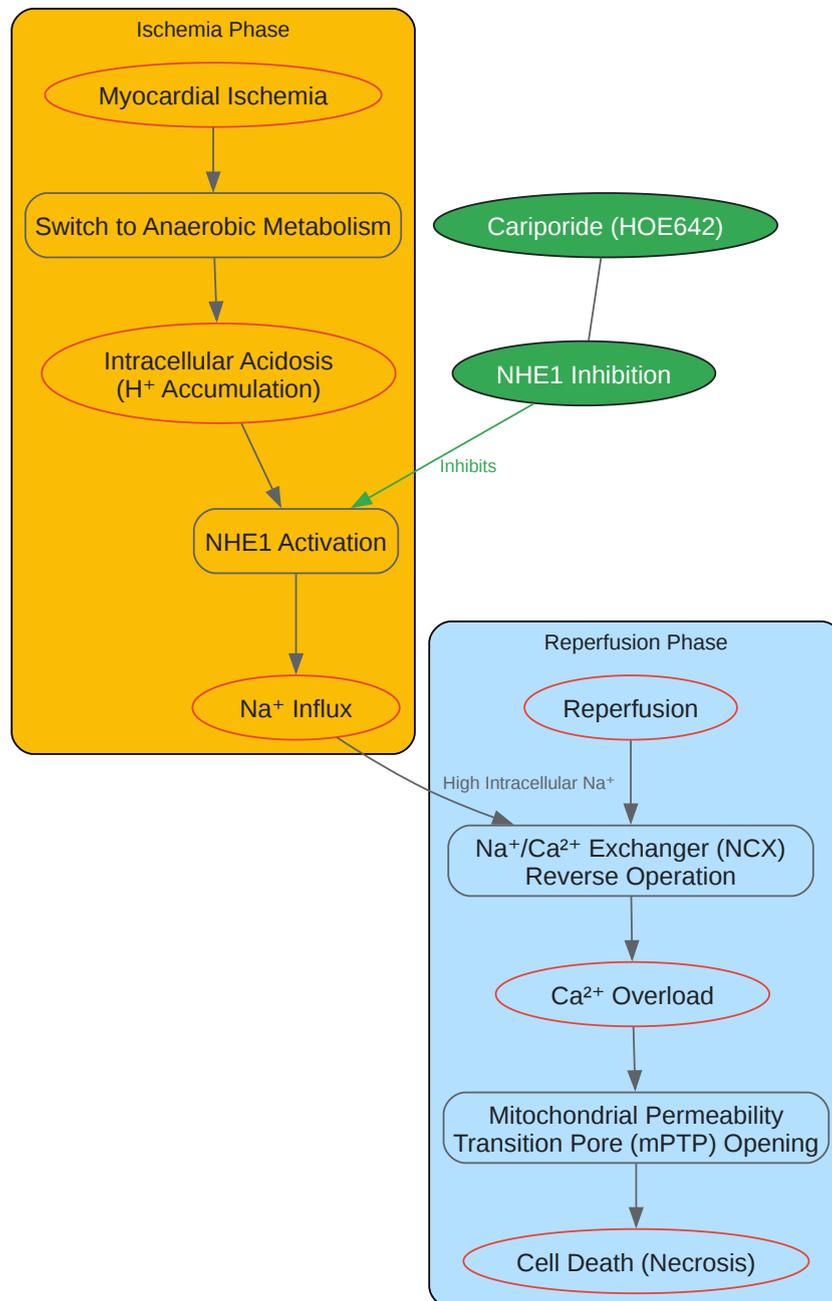
Introduction and Mechanism of Action

Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), which is ubiquitously expressed in the myocardium [1]. Its proposed cardioprotective role targets **ischemia/reperfusion injury**, a key challenge in cardiac surgery.

During ischemia, the lack of oxygen forces cardiomyocytes to switch to anaerobic metabolism, leading to intracellular hydrogen ion (H^+) accumulation and acidosis [1]. This activates NHE1, which attempts to normalize the pH by extruding H^+ in exchange for sodium ions (Na^+). This results in a dangerous overload of intracellular Na^+ [1]. Upon reperfusion, the Na^+/Ca^{2+} exchanger operates in reverse to expel the excess Na^+ , causing a massive and lethal influx of calcium ions (Ca^{2+}) into the cell [1]. **Cariporide** inhibits NHE1, thereby preventing the initial Na^+ overload and the subsequent Ca^{2+} -mediated cell death, preserving myocardial viability [1].

The diagram below illustrates this pathway and **cariporide's** site of action.

Cariporide protects cardiomyocytes by inhibiting sodium-hydrogen exchange. Colors: Ischemia (Orange), Reperfusion (Blue), Drug Action (Green).



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Summary of Clinical Trial Evidence

Clinical development of **cariporide** for CABG surgery progressed through two major trials. The following table summarizes the design and key outcomes of these studies.

Trial Feature	GUARDIAN (Phase II/III)	EXPEDITION (Phase III)
Objective	Evaluate efficacy & safety across high-risk ischemic situations (including CABG) [2] [1].	Assess efficacy & safety specifically in CABG patients [1].
Patient Population	11,590 patients with UA/NSTEMI, or undergoing high-risk PCI or CABG [2] [1].	5,761 patients undergoing CABG surgery [1].
CABG Subgroup Size	~2,900 patients (estimated 25% of total) [2].	5,761 patients [1].
Intervention	Cariporide (20, 80, 120 mg) or placebo TID via 1-hour IV infusion for 2-7 days [3] [1].	Cariporide: 180-mg pre-op IV, then 40 mg/hr (<24h post-op), then 20 mg/hr (24-48h post-op). vs. Placebo [1].
Primary Outcome (Timepoint)	All-cause mortality or MI at 36 days [3] [1].	All-cause mortality or MI at 36 days [1].
Key CABG Findings	120 mg dose showed a 25% relative risk reduction in death/MI vs. placebo [1].	Significant reduction in MI (18.9% to 14.4%) but increase in mortality (0.7%) [1].

Trial Feature	GUARDIAN (Phase II/III)	EXPEDITION (Phase III)
Overall Conclusion	Promising signal in CABG subgroup at high dose [1].	Trial stopped; development halted due to mortality concern [1].

Experimental Protocols

This section details the dosing and administration protocols from the key clinical trials for reference in preclinical research.

GUARDIAN Trial Protocol (CABG Cohort)

The GUARDIAN trial established the foundational clinical protocol for **cariporide** administration in CABG patients [3] [4] [2].

- **Patient Population:** Adults (≥ 18 years) scheduled for CABG who were considered high-risk. High-risk criteria included urgent surgery, repeat CABG, or a history of unstable angina plus at least two of the following: age >65 years, female gender, diabetes mellitus, left ventricular ejection fraction $<35\%$, or left main/three-vessel disease [3] [2].
- **Randomization and Dosing:** Patients were randomized to one of four arms: **placebo**, **cariporide 20 mg**, **cariporide 80 mg**, or **cariporide 120 mg** [3] [4].
- **Drug Administration:** The study drug was administered as a **1-hour intravenous infusion**, initiated shortly before the surgical procedure. The infusion was repeated **every 8 hours** for a duration of 2 to 7 days, as determined by the patient's clinical stability and risk period [3] [2].
- **Primary Endpoint Assessment:** The primary efficacy endpoint was the incidence of **all-cause mortality or myocardial infarction at 36 days** after randomization [3].

EXPEDITION Trial Protocol

The EXPEDITION trial was a subsequent Phase III study designed to confirm the efficacy of a higher, more prolonged dosing regimen specifically in CABG patients [1].

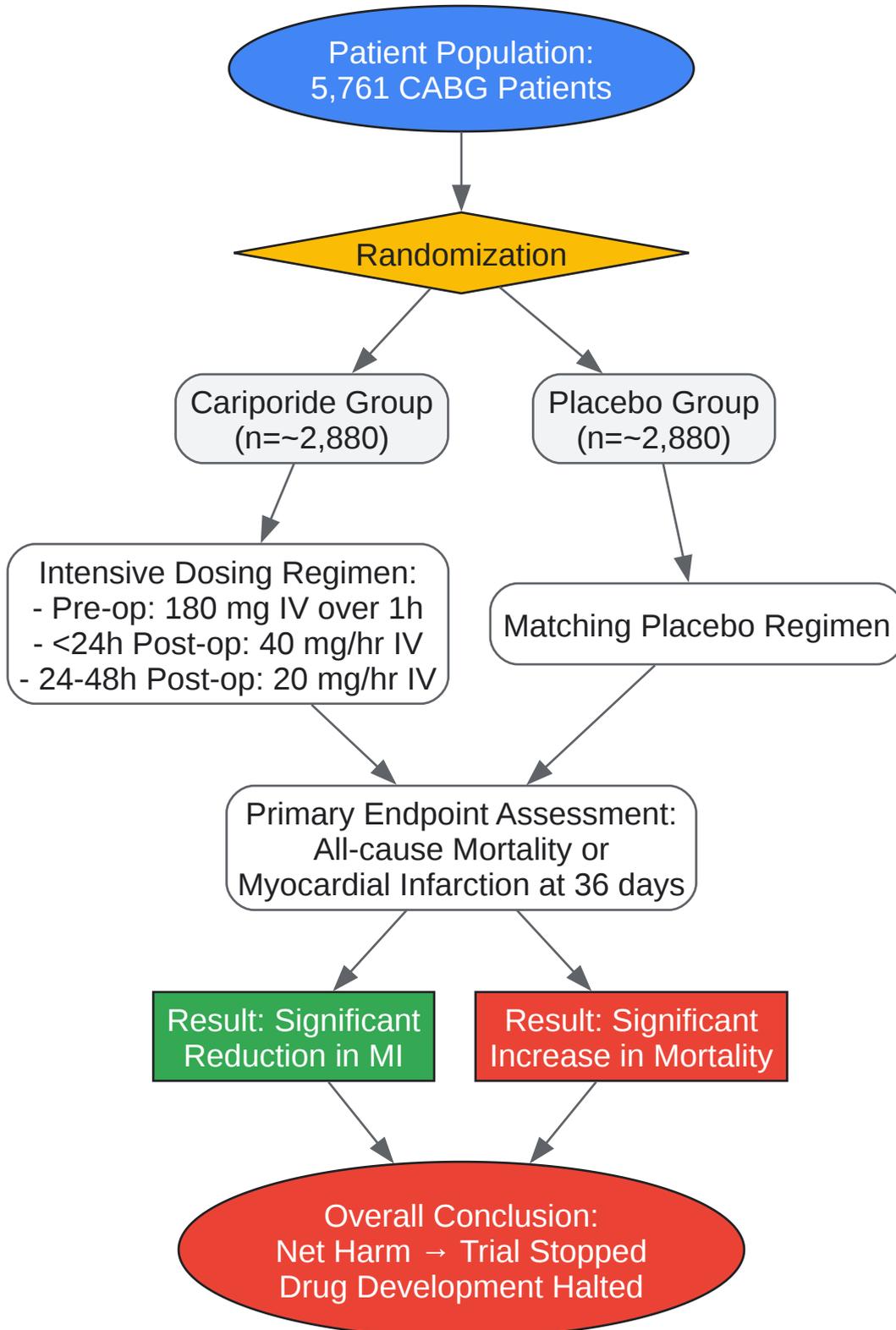
- **Patient Population:** 5,761 patients undergoing CABG surgery [1].
- **Intervention Regimen:** The treatment group received an intensive, consecutive dosing regimen of **cariporide** [1]:

- **Pre-operative:** A 180 mg intravenous load over 1 hour.
- **<24 hours Post-operative:** A continuous infusion of 40 mg per hour.
- **24-48 hours Post-operative:** A continuous infusion of 20 mg per hour.
- **Control:** The control group received a matching placebo regimen [1].
- **Primary Outcome:** The primary outcome was the composite of **all-cause mortality or myocardial infarction at 36 days** [1].

Integrated Workflow and Research Perspective

The experimental workflow from patient identification to data analysis, as implemented in the EXPEDITION trial, is summarized below. This workflow directly led to the cessation of **cariporide's** development.

EXPEDITION trial workflow and outcome.



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The cardioprotective effect of NHE inhibition like **cariporide** may be better suited as part of a **multi-target therapeutic strategy**. Future research could explore its potential in **on-pump versus off-pump CABG** procedures or in specific high-risk subgroups, potentially at lower doses or with different timing to mitigate risks [5] [6]. Furthermore, research into **cariporide** has extended to oncology, investigating its potential to induce acid-mediated apoptosis in cancer cells [1].

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